molecular formula C9H6ClNO3 B077933 6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione CAS No. 14529-12-5

6-Chloro-1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione

Cat. No. B077933
CAS RN: 14529-12-5
M. Wt: 211.6 g/mol
InChI Key: FKTQNWWDMJDNHA-UHFFFAOYSA-N
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Patent
US06187923B1

Procedure details

To a stirred solution of 4.95 g (25.1 mmol) of 5-chloroisatoic anhydride in 80 mL of dry N,N-dimethylformamide (DMF) was added 5.15 g (48.6 mmol) of powdered sodium carbonate forming a suspension. The suspension was then treated with 2.00 mL (4.86 g; 32.1 mmol) of iodomethane. The resulting suspension was stirred for 13 hours, then it was poured into 300 mL of water with vigorous stirring. After 2-3 minutes the resulting precipitate was filtered, and washed with 200 mL of water. The filter cake was dissolved in 200 mL of dichloromethane and this solution was dried (Na2SO4). The solution was concentrated in vacuo and the residue triturated with ethyl acetate-hexane (1:3). The solid was filtered, washed with ethyl acetate-hexane (1:3), and finally hexane. The solid was dried in vacuo to give 3.90 g (73%) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-D6) d 3.42 (s, 3 H), 7.44 (d, 1 H), 7.85 (d, 1 H0, 7.83, (d, 1 H), 7.92 (d, 1 H). MS (Cl Mode) m/z 212 (M+H, 100%), 240 (M+29, 8%). HPLC analysis showed a single peak.
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].[C:14](=O)([O-])[O-].[Na+].[Na+].IC.O>CN(C)C=O>[Cl:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9][C:10](=[O:12])[N:11]([CH3:14])[C:5]2=[CH:4][CH:3]=1)=[O:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
4.95 g
Type
reactant
Smiles
ClC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
5.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting suspension was stirred for 13 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2-3 minutes the resulting precipitate was filtered
Duration
2.5 (± 0.5) min
WASH
Type
WASH
Details
washed with 200 mL of water
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 200 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this solution was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with ethyl acetate-hexane (1:3)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with ethyl acetate-hexane (1:3), and finally hexane
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC1=CC=C2C(C(=O)OC(N2C)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.